molecular formula C10H8F3N3O2S B1403964 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide CAS No. 1456735-86-6

2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide

Cat. No. B1403964
M. Wt: 291.25 g/mol
InChI Key: CIWLNDAVBOBSGN-UHFFFAOYSA-N
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Description

2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide, also known as 2-Amino-6-trifluoromethoxy-benzothiazole (6-TFMBT), is an organic compound that has been gaining attention in recent years due to its potential applications in scientific research and development. 6-TFMBT is a synthetic derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. This compound has been studied for its potential use in drug development, as well as its potential applications in biochemistry and molecular biology.

Scientific Research Applications

  • Antitumor Activity : N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are structurally related to 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide, have been synthesized and evaluated for their potential antitumor activity. Certain derivatives exhibited significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

  • Antimicrobial Properties : A series of compounds derived from 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide have been synthesized and evaluated for antimicrobial properties. Some compounds showed promising antimicrobial potential against various bacterial and fungal strains (Pawar, Kale, Zori, & Dorugade, 2021).

  • Anticholinesterase Activity : Amide derivatives, including those related to 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide, have been synthesized and investigated for their potential anticholinesterase properties. Some derivatives have shown inhibitory effects on enzyme activity, which is relevant for conditions like Alzheimer's disease (Altıntop, Kaplancıklı, Ozdemir, Turan-Zitouni, Temel, & Akalın, 2012).

  • Synthesis of Heterocyclic Compounds : Research has been conducted on synthesizing various heterocyclic compounds derived from 2-Amino Benzothiazole, showcasing the versatility of this compound in creating a wide range of chemical structures with potential pharmacological applications (Mahmood & Ahmad, 2020).

  • Analgesic Activity : Some acetamide derivatives of 2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide have been synthesized and evaluated for their potential analgesic activities. These studies indicate their effectiveness in reducing pain responses in animal models (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).

  • Anticonvulsant Properties : Research on 2-Amino-6-trifluoromethoxy benzothiazole has shown its potential as an anticonvulsant. It has been effective in preventing convulsions induced by various stimuli in animal models, suggesting its use in treating epilepsy or other seizure-related disorders (Mizoule, Meldrum, Mazadier, Croucher, Ollat, Uzan, Legrand, Gueremy, & Fur, 1985).

properties

IUPAC Name

2-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2S/c11-10(12,13)18-5-1-2-6-7(3-5)19-9(15-6)16-8(17)4-14/h1-3H,4,14H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWLNDAVBOBSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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